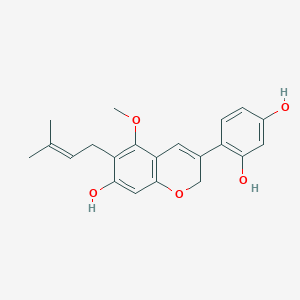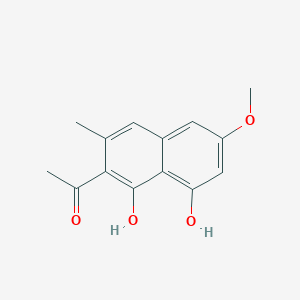
Iodoethane-d5
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of iodoethane-d5 involves the isotopic labeling of iodoethane with deuterium. While specific methods for the synthesis of iodoethane-d5 are not directly detailed in the provided literature, the synthesis of related organoiodine compounds often involves halogenation reactions, where an alkane is reacted with iodine in the presence of a catalyst or under specific conditions that favor the substitution of hydrogen atoms with iodine, and in this case, incorporating deuterium atoms (Terreni et al., 1994).
Molecular Structure Analysis
The molecular structure of iodoethane-d5 is similar to that of iodoethane but with the hydrogen atoms replaced by deuterium. This substitution impacts the vibrational modes of the molecule, as observed in spectroscopic studies, but the overall molecular geometry remains unchanged. The study of such deuterated compounds can provide insight into the electronic environment and molecular interactions, especially in complex chemical systems (Ferraboschi et al., 1994).
Chemical Reactions and Properties
Iodoethane-d5 participates in various chemical reactions similar to iodoethane, such as nucleophilic substitutions and elimination reactions. Its deuterium atoms affect the reaction kinetics, offering a unique perspective on the mechanisms of these reactions. Studies on the thermal decomposition of iodoethane-d5 on metal surfaces provide valuable insights into surface-mediated chemical processes, highlighting the influence of deuterium on the cleavage of carbon-iodine bonds and subsequent product formation (Chaturvedi & Strongin, 1999).
Physical Properties Analysis
The physical properties of iodoethane-d5, such as its melting point, boiling point, and density, are expected to be slightly different from those of iodoethane due to the presence of deuterium. These differences can be attributed to the isotope effect, which also influences its solubility and vapor pressure. The adsorption and desorption behaviors of iodoethane-d5 on various surfaces have been extensively studied, providing insight into its physical interactions and stability under different conditions (Zhao et al., 2017).
Chemical Properties Analysis
The chemical properties of iodoethane-d5, including reactivity and stability, are influenced by the substitution of hydrogen with deuterium. This isotopic labeling has been used to study the mechanism of its photolysis, revealing detailed pathways of C-H bond cleavage and the formation of radical species. Such studies are crucial for understanding the underlying principles of photochemical reactions and the role of deuterium in modulating chemical reactivity (Clark & Dann, 1996).
Applications De Recherche Scientifique
-
NMR Spectroscopy : Deuterated compounds like Iodoethane-d5 are often used in Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium atoms allow for the tracking of the ethyl group in complex reactions .
-
Metabolic Studies : Iodoethane-d5 can be used in metabolic studies. The deuterium atoms can be tracked through metabolic pathways, providing valuable information about the metabolism of ethyl-containing compounds .
-
Stable Isotope Labeling : Iodoethane-d5 can be used in stable isotope labeling, a technique used in mass spectrometry to help identify and quantify molecules .
-
Chemical Synthesis : Iodoethane-d5 can be used in the synthesis of other deuterated compounds. The ethyl group can be transferred to other molecules in a reaction, which can be useful in the synthesis of complex organic molecules .
-
Isotope Tracing : Iodoethane-d5 can be used in isotope tracing studies. The deuterium atoms can be tracked through chemical reactions or metabolic pathways, providing valuable information about the reaction mechanisms or metabolic processes .
-
Drug Metabolism Studies : Iodoethane-d5 can be used in drug metabolism studies. The deuterium atoms can be tracked through metabolic pathways, providing valuable information about the metabolism of ethyl-containing drugs .
Safety And Hazards
Iodoethane-d5 is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction and respiratory irritation. It is also suspected of causing genetic defects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .
Propriétés
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369259 | |
| Record name | Iodoethane-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodoethane-d5 | |
CAS RN |
6485-58-1 | |
| Record name | Iodoethane-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethane-d5, iodo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)


